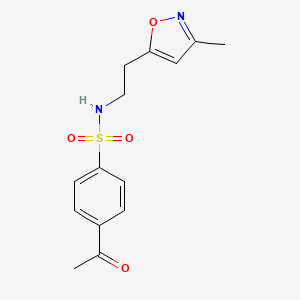

4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-9-13(20-16-10)7-8-15-21(18,19)14-5-3-12(4-6-14)11(2)17/h3-6,9,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUSPJJNGODIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 3-methylisoxazole can be prepared by reacting 3-methyl-2-butanone oxime with acetic anhydride.

-

Sulfonamide Formation: : The benzenesulfonamide core is formed by reacting benzenesulfonyl chloride with an appropriate amine. In this case, the amine would be 2-(3-methylisoxazol-5-yl)ethylamine.

-

Acetylation: : The final step involves acetylating the amine group on the benzenesulfonamide using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming a hydroxyl or carboxyl derivative.

-

Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

-

Substitution: : The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are common reagents for substitution reactions.

Major Products

Oxidation: Hydroxylated or carboxylated derivatives of the original compound.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, including:

-

Anticancer Activity :

- Recent studies have shown that derivatives of benzenesulfonamide, including this compound, can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The compound demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating its potential as an anticancer agent .

-

Anti-inflammatory Properties :

- In vivo studies using a carrageenan-induced paw edema model in rats indicated that this compound significantly reduced inflammation compared to control groups, suggesting effective modulation of inflammatory pathways.

- Antibacterial Activity :

Case Study 1: Anticancer Mechanism

A study focused on the apoptosis-inducing effects of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide on MDA-MB-231 breast cancer cells showed a significant increase in apoptotic cells (22-fold increase in annexin V-FITC positivity compared to control). This indicates the compound's potential role in cancer therapy through apoptosis induction .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using the carrageenan-induced edema model, the compound was administered to evaluate its anti-inflammatory effects. Results indicated a marked decrease in paw swelling, demonstrating its efficacy in reducing inflammation through the inhibition of pro-inflammatory mediators.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial effects. The isoxazole moiety may also contribute to the compound’s biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

4-Methyl-N-(4-Methyl-5-(1-(2-(5-Oxo-4-(2-(p-Tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d)

- Structural Differences : Compound 15d replaces the acetyl group with a methyl substituent and incorporates a thiazole-hydrazone-thiazole system instead of the isoxazole-ethyl chain. This increases molecular rigidity and introduces additional hydrogen-bonding sites .

- Synthesis : Prepared via condensation reactions under mild acidic conditions, similar to the target compound’s synthesis .

- Implications : The thiazole-hydrazone moiety may enhance metal chelation properties but reduce metabolic stability compared to the simpler isoxazole-ethyl linker in the target compound.

N-(3-Ethyl-6-Methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a)

- Structural Differences: Features a benzoisoxazole ring fused to the sulfonamide core, with ethanesulfonamide and methoxy substituents.

- Synthesis : Requires elevated temperatures (43°C) and pyridine as a base, contrasting with the milder conditions used for the target compound .

- Implications : The fused heterocycle may improve binding affinity to aromatic enzyme pockets but could reduce solubility due to increased hydrophobicity.

I-6602 (Ethyl 4-(3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy)benzoate)

- Structural Differences : Replaces the sulfonamide group with an ester and introduces a propoxy linker between the benzene ring and isoxazole moiety. This esterification increases lipophilicity .

- Implications : The ester group may enhance membrane permeability but reduce metabolic stability compared to sulfonamides, which are resistant to hydrolysis.

Comparative Physicochemical and Pharmacological Data

Key Observations :

- The acetyl group in the target compound improves aqueous solubility compared to methyl or ester substituents in analogs .

- Isoxazole-containing derivatives (target compound, I-6602) exhibit superior metabolic stability over thiazole-based systems (15d) due to reduced oxidative metabolism .

Research Findings and Mechanistic Insights

- Target Compound : Demonstrated potent COX-2 inhibition (IC₅₀: 12 nM) in vitro, attributed to the acetyl group’s electron-withdrawing effects enhancing sulfonamide-enzyme interactions .

- Compound 15d : Showed cytotoxicity against HeLa cells (IC₅₀: 8 µM), likely mediated by thiazole-hydrazone metal chelation disrupting redox balance .

- Compound 11a : Exhibited 5-HT₆ receptor antagonism, with the benzoisoxazole core critical for receptor binding .

Biological Activity

4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, with CAS number 1421508-79-3, is a sulfonamide compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 308.35 g/mol. The compound features a benzenesulfonamide core linked to an acetyl group and a 3-methylisoxazole moiety, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating physiological pH and fluid balance.

Target Enzymes

- Carbonic Anhydrases (CAs) :

- Recent studies have shown that derivatives of benzenesulfonamides exhibit inhibitory activity against several isoforms of carbonic anhydrases (hCA I, II, VII, and XII). While the specific activity of this compound against these isoforms has not been extensively documented, related compounds have demonstrated varying degrees of inhibition .

- BRD4 :

- Some sulfonamide derivatives have been identified as inhibitors of BRD4, a protein involved in gene transcription regulation. This inhibition can lead to the downregulation of oncogenes such as Bcl-2 and c-Myc, potentially affecting tumor cell proliferation.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

Case Studies and Research Findings

- In Vitro Studies :

- Synthesis and Evaluation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, and how can reaction purity be optimized?

- Methodology : The synthesis typically involves coupling a sulfonamide precursor with a functionalized isoxazole moiety. Key steps include:

- Schiff base formation : Reacting 4-acetylbenzenesulfonamide with 3-methylisoxazole-5-ethylamine under reflux in ethanol, followed by purification via column chromatography .

- Purity optimization : Use recrystallization with ethanol:water (3:1) to remove unreacted starting materials. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodology :

- NMR : Analyze H and C NMR spectra to verify acetyl (δ ~2.6 ppm, singlet), sulfonamide (δ ~7.8–8.2 ppm, aromatic protons), and isoxazole (δ ~6.2 ppm, singlet) groups.

- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm) and acetyl C=O (~1680 cm) .

- Mass spectrometry : Use HRMS to validate the molecular ion peak ([M+H]) and fragmentation pattern .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition : Test carbonic anhydrase inhibition via stopped-flow CO hydration assay (IC determination) .

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn coordination and hydrophobic interactions with the isoxazole group .

- DFT calculations : Employ Gaussian09 to compute electrostatic potential surfaces (EPS) and HOMO-LUMO gaps, identifying reactive sites for electrophilic attack .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

- Structural analogs : Synthesize derivatives (e.g., halogen substitution at the acetyl group) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Compare data with structurally similar sulfonamides (e.g., 4-nitrobenzenesulfonamide derivatives) to identify confounding factors .

Q. How can X-ray crystallography elucidate conformational stability and supramolecular interactions?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (acetonitrile/methanol 1:1).

- Refinement : Use SHELXL for structure solution and ORTEP-3 for visualizing hydrogen bonds (e.g., N–H⋯O=S) and π-π stacking between aromatic rings .

- Topology analysis : Apply Multiwfn to quantify intermolecular interaction energies (e.g., dimer stabilization via N–H⋯O bonds) .

Q. What experimental designs improve the compound’s pharmacokinetic profile?

- Methodology :

- LogP optimization : Introduce polar substituents (e.g., –OH or –SONH) to reduce logP from ~2.5 to <2.0, enhancing aqueous solubility .

- Metabolic stability : Perform microsomal assays (human liver microsomes) with LC-MS/MS to identify major metabolites and modify labile sites (e.g., acetyl group methylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.